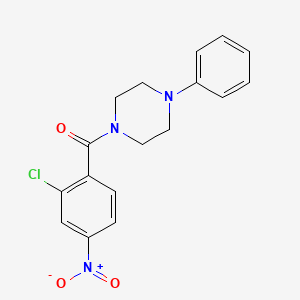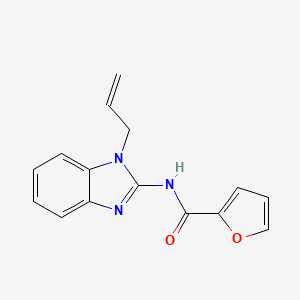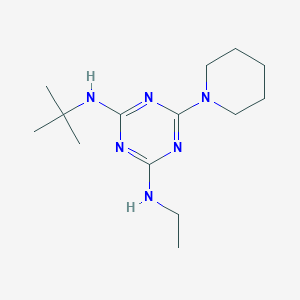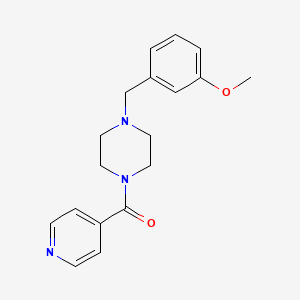![molecular formula C18H16BrNO B5774484 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774484.png)
2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline, also known as BHQ or BPIQ, is a chemical compound that belongs to the class of isoquinoline derivatives. BHQ has been the focus of scientific research due to its potential applications in various fields such as medicine, pharmacology, and chemistry.
Wirkmechanismus
The mechanism of action of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but several studies have suggested that 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins involved in tumor growth, inflammation, and oxidative stress. 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins that promote inflammation. 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of nuclear factor-kappa B, a protein that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects
2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline can induce apoptosis, or programmed cell death, in cancer cells. 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the growth and migration of cancer cells. In animal studies, 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been shown to reduce inflammation and oxidative stress in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is its versatility as a building block for the synthesis of various compounds. 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. However, one of the limitations of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline. One area of research is the development of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline-based compounds as potential anticancer agents. Another area of research is the use of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline as a diagnostic agent for Alzheimer's disease. Additionally, the synthesis of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline derivatives with improved solubility and bioavailability is an area of active research. Finally, the use of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline as a building block for the synthesis of novel materials with unique properties is another area of potential research.
Synthesemethoden
The synthesis of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline involves a two-step process that starts with the reaction of 4-bromobenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. This reaction yields 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline as a yellow solid. The second step involves the purification of the product through recrystallization using methanol.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in various fields. In the field of pharmacology, 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use as a diagnostic agent for Alzheimer's disease. In the field of chemistry, 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been used as a building block for the synthesis of various compounds.
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c19-17-8-5-14(6-9-17)7-10-18(21)20-12-11-15-3-1-2-4-16(15)13-20/h1-10H,11-13H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLLNDQZYFGMEZ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5774404.png)
![4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5774405.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B5774412.png)


![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5774441.png)

![2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5774454.png)



![4-[(4-ethylphenoxy)acetyl]morpholine](/img/structure/B5774479.png)

